4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
The compound “4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide” belongs to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by single crystal X-ray diffraction data and supported by IR, NMR, and mass spectral data . In one of these compounds, crystal packing is stabilized by N–H…O hydrogen bonds and weak N–H…N, N–H…F and C-H…F intermolecular interactions .Scientific Research Applications
Synthesis and Bioactivity
The compound has been synthesized in various forms for bioactivity studies. For instance, a study designed, synthesized, and evaluated the bioactivities of related compounds, revealing that certain sulfonamides exhibited notable cytotoxicity and carbonic anhydrase inhibitory effects, indicating potential as novel anticancer agents and enzyme inhibitors (Gul et al., 2016). Similarly, other research synthesized and evaluated the cytotoxic/anticancer and CA inhibitory effects of related sulfonamides, discovering compounds with significant potency and selectivity, thus highlighting their potential as new anticancer drug candidates (Gul et al., 2018).
Molecular Docking and Anticancer Properties
Research involving molecular docking and synthesis identified specific derivatives of the compound as potent anticancer agents. One study synthesized pyrazoline derivatives and investigated their potential as anti-breast cancer agents through molecular docking and dynamic studies, indicating their potential for development as anti-breast cancer agents (Putri et al., 2021).
Antimicrobial and Anti-Inflammatory Properties
Novel derivatives of the compound have been synthesized and characterized for their antimicrobial activities, showing promise as antimicrobial agents (Al‐Azmi & Mahmoud, 2020). Additionally, a study synthesized and characterized a series of isomers of the compound, testing them for their effect on a pathological pain model in mice. Results indicated anti-hyperalgesic and anti-edematogenic effects, making these compounds comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).
Future Directions
The future directions for this compound could involve further studies into its potential biological activities, given the known activities of similar phenylpyrazole compounds . Additionally, its potential use in organic synthesis as a building block could be explored, similar to how pinacol boronic esters are used .
properties
IUPAC Name |
4-[3,5-bis(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-17(23)8-4-15)26(25-20)18-9-11-19(12-10-18)29(24,27)28/h1-12,21H,13H2,(H2,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJVXMAOKHOTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide |
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